phenyl N-(3-nitrophenyl)carbamate

描述

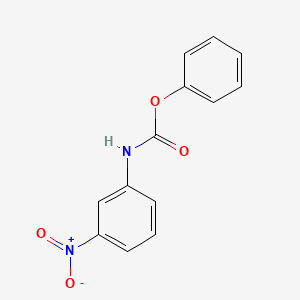

Chemical Identity and Classification

Phenyl N-(3-nitrophenyl)carbamate belongs to the broader class of organic carbamates, which are structurally characterized by the presence of the carbamate functional group with the general formula R₂NC(O)OR. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting its structural composition of a phenyl ester group bonded to a carbamate nitrogen that bears a 3-nitrophenyl substituent. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)N+[O-], which illustrates the connectivity between the phenyl ester, carbamate linkage, and nitrophenyl moiety.

The compound exhibits specific physical and chemical properties that distinguish it from other carbamate derivatives. According to structural analysis, the molecule displays a molecular weight of 258.23 grams per mole and possesses an InChI key of JRBQTHUEPKJNBD-UHFFFAOYSA-N. The presence of the electron-withdrawing nitro group at the meta position significantly influences the electronic properties of the aromatic system, enhancing the compound's reactivity in nucleophilic substitution reactions. Crystal structure studies have revealed that the compound crystallizes with specific dihedral angles between aromatic rings, with the carbamate group acting as a conformational constraint that affects intermolecular interactions.

The classification of this compound extends beyond simple structural categorization. The compound falls under the category of aromatic carbamates due to the presence of benzene rings, and more specifically, it can be classified as a nitroaromatic carbamate because of the nitro substituent. This dual classification is significant for understanding the compound's behavior in various chemical environments and its potential biological activities. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which contributes to the compound's stability and unique reactivity profile.

Historical Context of Carbamates in Chemical Research

The historical development of carbamate chemistry traces its origins to the 19th century, when European missionaries first documented the biological activity of naturally occurring carbamates in West Africa. The local tribes were observed using extracts from Calabar beans (Physostigma venenosum Balfour) in traditional practices, leading to the eventual isolation of physostigmine in 1864 by Jobst and Hesse. This discovery marked the beginning of systematic carbamate research and established the foundation for understanding the unique properties of this chemical class.

The etymology of carbamate nomenclature reflects the evolution of chemical understanding during this period. The term "carbamate" derives from "carbamide" (urea) combined with the suffix "-ate," indicating salts or esters of carbamic acid. This naming convention emerged in the mid-19th century as chemists began to recognize the structural relationships between various nitrogen-containing compounds. Jean-Baptiste Dumas first coined the related term "urethane" in 1833, although the distinction between urethanes and carbamates would not be fully clarified until later chemical investigations established that carbamate esters are urethanes, but not all urethanes are carbamate esters.

The 20th century witnessed significant expansion in carbamate research, particularly following the development of synthetic methodologies for producing diverse carbamate structures. The 1930s marked a pivotal period with the synthesis of aliphatic esters of carbamic acid, leading to the introduction of carbamate pesticides initially marketed as fungicides. This development was followed by the registration of carbaryl as the first carbamate pesticide in the United States in 1959, establishing carbamates as important agrochemical compounds. The discovery of polyurethanes further expanded the applications of carbamate chemistry, although it should be noted that polyurethanes are typically synthesized from alcohols and isocyanates rather than through carbamic acid derivatives.

Modern carbamate research has evolved to encompass sophisticated synthetic methodologies and diverse applications. The development of carbon dioxide-mediated carbamate synthesis represents a significant advancement in green chemistry approaches, utilizing mild reaction conditions and generating environmentally benign byproducts. Recent methodologies have included solid-phase synthesis techniques, palladium-catalyzed reactions with organic azides, and innovative approaches using carbamoylimidazolium salts as transfer reagents. These advances have facilitated the preparation of complex carbamate structures, including compounds like this compound, which serve as important intermediates in pharmaceutical and materials research.

Significance in Organic Chemistry and Biochemistry

This compound occupies a significant position in organic chemistry due to its versatile reactivity profile and structural features that make it valuable for various synthetic applications. The compound's significance stems from the unique electronic properties imparted by the nitrophenyl substituent, which acts as an electron-withdrawing group that enhances the electrophilicity of the carbamate carbon. This electronic activation facilitates nucleophilic attack by various reagents, making the compound useful as an intermediate in organic synthesis and as a building block for more complex molecular structures.

The synthetic utility of this compound extends to its role in preparing substituted carbamates through nucleophilic substitution reactions. Research has demonstrated that the compound can undergo reactions with amines, thiols, and other nucleophiles under appropriate conditions, leading to the formation of diverse carbamate derivatives. The presence of the nitro group not only influences reactivity but also provides a handle for further chemical modifications, including reduction to amino derivatives or oxidative transformations of the aromatic system. These synthetic pathways have been explored in the development of pharmaceutical intermediates and agrochemical compounds.

In biochemical contexts, carbamate compounds like this compound are significant due to their potential interactions with biological systems. The carbamate functionality is known to participate in hydrogen bonding through both the carboxyl group and the backbone nitrogen-hydrogen bond, influencing molecular recognition and binding interactions with biological targets. The conformational restrictions imposed by the carbamate group contribute to the compound's ability to modulate inter- and intramolecular interactions with enzymes and receptors, making it relevant for drug design and biochemical research applications.

The compound's role in crystal engineering and supramolecular chemistry represents another dimension of its significance in chemical research. Crystal structure analysis has revealed that this compound exhibits specific intermolecular interactions, including N-H⋯O hydrogen bonds and C-H⋯π interactions, which contribute to its solid-state organization. These structural features make the compound valuable for understanding principles of molecular packing and for designing materials with specific properties based on controlled intermolecular interactions.

Research into related compounds has demonstrated the broader significance of nitrophenyl carbamates in medicinal chemistry. Studies on similar structures have indicated potential anticancer activity and enzyme inhibition properties, suggesting that this compound may serve as a lead compound for pharmaceutical development. The electron-withdrawing nature of the nitro group enhances the compound's reactivity in biological systems, potentially facilitating interactions with target proteins and influencing pharmacological activity.

| Synthetic Application | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amine Addition | Substituted Carbamates | |

| Reduction Reactions | Nitro to Amino | Aminophenyl Carbamates | |

| Oxidation Reactions | Aromatic Oxidation | Phenolic Carbamates | |

| Crystal Engineering | Hydrogen Bonding | Supramolecular Assemblies |

属性

IUPAC Name |

phenyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBQTHUEPKJNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188777 | |

| Record name | 3-Nitrophenyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35289-89-5, 50699-52-0 | |

| Record name | 3-Nitrophenyl phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(3-NITROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Pharmaceutical Applications

Phenyl N-(3-nitrophenyl)carbamate may serve as an important intermediate in the synthesis of pharmaceutical compounds. The biological activity associated with carbamates, including antitumor and antimicrobial properties, makes this compound a candidate for drug development. Research indicates that derivatives of carbamates can act on various biological targets, potentially leading to the discovery of new therapeutic agents .

Case Studies in Drug Development

- Anticancer Activity : Studies have explored the synthesis of carbamate derivatives that exhibit anticancer properties against specific cancer cell lines. For instance, compounds containing nitrophenyl moieties have demonstrated moderate to strong activity against pancreatic and lung carcinoma cell lines, suggesting that this compound could be further investigated for similar effects .

- Enzyme Inhibition : Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase. The interaction profile of this compound with such enzymes could provide insights into its potential use in treating neurodegenerative diseases .

Agricultural Applications

In agriculture, this compound may be utilized as a pesticide or herbicide due to its potential biological activity. Carbamates are commonly employed in pest control formulations, offering effective management of agricultural pests while being less persistent in the environment compared to other classes of pesticides .

Impact on Pest Management

- Insecticide Development : The compound's structural features may allow it to function effectively as an insecticide. Research into its degradation pathways and environmental impact is essential for assessing its viability as a sustainable agricultural chemical .

- Synergistic Effects : this compound could be studied for synergistic effects when combined with other insecticides, potentially enhancing efficacy while minimizing adverse environmental impacts .

Chemical Synthesis and Research

The synthesis of this compound can be achieved through various methods involving carbamate formation from isocyanates and alcohols or amines. Understanding these synthetic pathways is crucial for scaling up production for research and commercial applications.

Synthesis Overview

| Method | Description | References |

|---|---|---|

| Isocyanate Method | Reaction of 3-nitrophenol with isocyanates to form carbamates | |

| Alcohol Reaction | Reaction with alcohols under acidic conditions to yield carbamate derivatives |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other carbamates, which can influence its reactivity and biological activity. A comparative analysis helps identify unique properties that may enhance its application potential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Phenyl Carbamate | Methyl group attached to the phenol | Used in pharmaceuticals |

| Ethyl Phenyl Carbamate | Ethyl group instead of methyl | Different solubility and reactivity |

| Phenyl N-(4-nitrophenyl)carbamate | Nitro group at para position | Potentially different biological effects |

相似化合物的比较

Comparison with Structurally Similar Carbamates

Structural and Physicochemical Properties

The table below compares phenyl N-(3-nitrophenyl)carbamate with analogous compounds:

Key Observations:

- Substituent Effects : The meta-nitro group in this compound introduces strong electron-withdrawing effects, influencing reactivity and hydrogen-bonding patterns compared to unsubstituted phenyl carbamates .

- Positional Isomerism : The para-nitro isomer (phenyl N-(4-nitrophenyl)carbamate) likely exhibits different crystal packing due to altered hydrogen-bonding networks .

- Ester Group Variation: Replacing the phenyl ester (as in the title compound) with ethyl or phenoxyethyl groups (e.g., ethyl N-(3-fluorophenyl)carbamate) reduces molecular weight and modifies solubility .

Hydrogen Bonding and Crystal Packing

- Phenyl N-phenylcarbamate : Stabilized by infinite 1D chains via N–H⋯O hydrogen bonds along the crystallographic a-axis, with a dihedral angle of 42.49° between aromatic rings .

- Phenyl N-(4-nitrophenyl)carbamate : Similar hydrogen-bonding motifs are expected, but para-substitution may lead to distinct packing arrangements .

常见问题

Q. What are the standard synthetic routes for phenyl N-(3-nitrophenyl)carbamate, and what analytical methods confirm its purity and structure?

Methodological Answer: The compound is typically synthesized via a nucleophilic substitution reaction between phenyl chloroformate and 3-nitroaniline. In a representative procedure (), phenyl chloroformate (0.05 mol) reacts with 3-nitroaniline (0.05 mol) in carbon tetrachloride, with pyridine as a catalyst. The reaction is stirred at 20°C, and the product is purified via recrystallization from methanol, yielding a dark brown crystalline solid (78% yield). Key Analytical Methods:

- Thin-Layer Chromatography (TLC): A single spot at Rf = 0.76 (ethanol/DMSO, 3:1) confirms purity .

- Infrared Spectroscopy (IR): Strong carbonyl stretching at 1700–1705 cm⁻¹ and N-H stretching at 3300–3350 cm⁻¹ .

- <sup>1</sup>H-NMR: Aromatic protons (7.1–8.1 ppm) and a broad N-H signal at 9.4 ppm in C3D6O .

Q. How does the nitro group at the 3-position influence the chemical reactivity of this compound?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, increasing the electrophilicity of the carbamate carbonyl. This enhances reactivity in nucleophilic substitutions or condensations. For example, in , the nitro-substituted carbamate reacts with sulfur dichloride (SCl2) to form a symmetrical bis-carbamate sulfide. The nitro group stabilizes intermediates via resonance, facilitating such transformations .

Q. What are the common impurities encountered during synthesis, and how are they identified and removed?

Methodological Answer: Common impurities include unreacted phenyl chloroformate, 3-nitroaniline, and side products like symmetrical bis-carbamates. Removal Strategies:

- Washing: The organic layer is washed with 10% HCl to remove excess pyridine and unreacted amines .

- Recrystallization: Methanol recrystallization removes high-polarity impurities .

- TLC Monitoring: Ensures reaction completion and detects side products early .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize side products?

Methodological Answer: Key optimization parameters include:

- Stoichiometric Control: Using equimolar ratios of phenyl chloroformate and 3-nitroaniline to prevent excess reagents from forming side products .

- Temperature Regulation: Maintaining reaction temperatures below 30°C (as in ) reduces decomposition and side reactions .

- Catalyst Selection: Pyridine or N,N-diisopropylethylamine (DIEA) improves reaction efficiency by neutralizing HCl byproducts .

Q. How do computational studies explain the reaction mechanisms of carbamate bond formation?

Methodological Answer: Density Functional Theory (DFT) studies can model the nucleophilic attack of 3-nitroaniline on phenyl chloroformate. For example, highlights the role of mixed metal oxides (e.g., Zn/Al/Ce) in stabilizing transition states during carbamate synthesis. Computational analysis of charge distribution shows the nitro group’s electron-withdrawing effect lowers the activation energy for bond formation .

Q. What catalytic systems enhance carbamate bond formation in derivatives like this compound?

Methodological Answer:

- Heterogeneous Catalysts: Zn/Al/Ce mixed oxides derived from hydrotalcite precursors improve yield and selectivity in carbamate synthesis ().

- Organocatalysts: N,N-Dimethylaminopyridine (DMAP) accelerates reactions by activating phenyl chloroformate ().

- Solvent Systems: Carbon tetrachloride minimizes side reactions compared to polar solvents .

Q. How do spectroscopic techniques differentiate this compound from structurally similar carbamates?

Methodological Answer:

- IR Spectroscopy: The nitro group introduces a distinct absorption band at ~1520 cm⁻¹ (asymmetric NO2 stretch) absent in non-nitrated analogs .

- <sup>1</sup>H-NMR: The 3-nitro substituent deshields adjacent aromatic protons, shifting signals downfield (e.g., 8.1 ppm in vs. 7.5 ppm in non-nitrated analogs).

- Mass Spectrometry (HRMS): Exact mass (e.g., m/z 331.0466 for related compounds in ) confirms molecular formula .

Q. What is the role of this compound in synthesizing complex heterocycles?

Methodological Answer: The carbamate serves as a precursor for sulfur-containing heterocycles. In , it reacts with SCl2 to form a bis-carbamate monosulfide. The nitro group stabilizes radical intermediates during sulfur insertion, enabling controlled ring formation .

Q. How can contradictory data on reaction yields be resolved in carbamate synthesis?

Methodological Answer: Yield discrepancies often arise from variations in purification methods or solvent systems. For example:

- reports 78% yield after methanol recrystallization, while other methods (e.g., THF reflux in ) may lower yields due to side reactions.

- Systematic optimization (e.g., adjusting solvent polarity, catalyst loading) and rigorous characterization (e.g., HPLC purity checks) reconcile such contradictions .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Temperature: Storage at -20°C (as in for related carbamates) prevents hydrolysis or thermal degradation.

- Moisture Control: Anhydrous solvents (e.g., carbon tetrachloride) during synthesis reduce water-induced decomposition .

- Light Exposure: Amber vials mitigate nitro group photodegradation, which can form nitroso byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。